molecular formula C27H26ClF3N6O3 B1663554 Telotristat ethyl CAS No. 1033805-22-9

Telotristat ethyl

Katalognummer: B1663554
CAS-Nummer: 1033805-22-9
Molekulargewicht: 575.0 g/mol
InChI-Schlüssel: MDSQOJYHHZBZKA-GBXCKJPGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Telotristat Ethyl, vermarktet unter dem Markennamen Xermelo, ist ein Prodrug von Telotristat. Es ist ein Inhibitor der Tryptophanhydroxylase, einem Enzym, das den geschwindigkeitsbestimmenden Schritt bei der Serotoninbiosynthese vermittelt. This compound wird in erster Linie in Kombination mit Somatostatin-Analogtherapie zur Behandlung von Durchfall im Zusammenhang mit dem Karzinoid-Syndrom eingesetzt, insbesondere bei Erwachsenen, die nicht ausreichend auf die Somatostatin-Analogtherapie allein angesprochen haben .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Telotristat Ethyl umfasst mehrere Schritte, beginnend mit den geeigneten aromatischen VorstufenDas Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, um die gewünschte Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden: In industrieller Umgebung wird die Produktion von this compound unter Verwendung optimierter Reaktionsbedingungen im großen Maßstab durchgeführt, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Dies beinhaltet die Verwendung von Großreaktoren, die präzise Steuerung der Reaktionstemperaturen und die Verwendung hochreiner Reagenzien. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um die Einhaltung der behördlichen Vorschriften zu gewährleisten .

Analyse Chemischer Reaktionen

Hydrolysis to Active Metabolite

Telotristat ethyl undergoes hydrolysis via carboxylesterases (CES1 and CES2) to form telotristat (LP-778902) , its active metabolite. This reaction is rapid and occurs in vivo, converting the prodrug into the biologically active compound that inhibits tryptophan hydroxylase (TPH1/TPH2) enzymes .

Key Reaction :

Telotristat ethylCES1/CES2Telotristat+Ethanol\text{this compound} \xrightarrow{\text{CES1/CES2}} \text{Telotristat} + \text{Ethanol}

Pharmacokinetic Data (Single-Dose Study) :

ParameterThis compound (250 mg)Telotristat (LP-778902)
Tmax (h) 0.75 (49% CV)1.23 (56% CV)
Cmax (ng/mL) 5.26 (89% CV)449 (56% CV)
AUC0-tlast 6.8 (81% CV)1285 (54% CV)
T1/2 (h) 1.15 (103% CV)3.9 (40% CV)
Data from healthy subjects under fasted conditions .

Metabolic Pathways

Telotristat is further metabolized into secondary compounds, including an acid metabolite of oxidative deaminated decarboxylated telotristat (LP-951757) . This metabolite accounts for ~35% of telotristat’s systemic exposure but lacks inhibitory activity against TPH1 .

Key Metabolism Pathway :

TelotristatOxidative DeaminationLP-951757\text{Telotristat} \xrightarrow{\text{Oxidative Deamination}} \text{LP-951757}

In Vitro Enzyme Activity :

EnzymeThis compound IC50 (µM)Telotristat IC50 (µM)
TPH1 0.8 ± 0.090.028 ± 0.003
TPH2 1.21 ± 0.020.032 ± 0.003
Data from purified human enzymes .

Synthetic Methodology

The synthesis of this compound intermediates involves a reductase-mediated reaction using carbonyl reductase to convert a ketone precursor into the desired compound. Reaction conditions include:

  • Temperature : 22–35°C

  • pH : 6.5–7.0

  • Solvents : Water/DMSO, water/DMF, or water/acetone mixtures .

Reaction Overview :

Precursor (Formula 2)Carbonyl ReductaseTelotristat Ethyl (Formula 1)\text{Precursor (Formula 2)} \xrightarrow{\text{Carbonyl Reductase}} \text{this compound (Formula 1)}

Pharmacokinetic Interactions

Food intake significantly impacts bioavailability:

  • High-fat meals increase systemic exposure to this compound and telotristat .

  • Drug interactions :

    • Octreotide : Reduces telotristat exposure by 68–79% when administered <30 minutes apart .

    • Midazolam : Telotristat may decrease midazolam exposure via glucuronidation .

Excretion and Stability

  • Excretion : ~93% of the dose is eliminated via feces, with minimal urinary excretion .

  • Stability : Telotristat etiprate (hippurate salt form) is pH-dependent, with high solubility at acidic pH (pH 1) and negligible solubility at pH ≥5 .

Wissenschaftliche Forschungsanwendungen

Carcinoid Syndrome Diarrhea

The primary application of telotristat ethyl is in treating carcinoid syndrome diarrhea. Clinical studies have demonstrated its efficacy and safety:

  • TELESTAR Study : A pivotal phase 3 trial that established the efficacy of this compound in reducing bowel movement frequency. Patients receiving 250 mg of this compound experienced a statistically significant reduction in average daily bowel movements compared to placebo (1.71 fewer vs. 0.87 fewer) over 12 weeks .
  • TELECAST Study : This companion study assessed patients with less severe symptoms (<4 bowel movements/day) and found that this compound still provided symptom relief and improved quality of life indicators .

Long-Term Treatment Efficacy

Long-term studies have reinforced the safety profile and sustained efficacy of this compound:

  • TELEPATH Study : This long-term extension study included patients who continued treatment for up to 84 weeks, confirming that this compound was well-tolerated with consistent symptom relief and stable quality of life scores throughout the treatment duration .

Safety Profile

This compound has shown a favorable safety profile across multiple studies:

  • Adverse events were generally mild to moderate, with no deaths attributed directly to the drug. Most adverse events were consistent with those observed in previous trials, including gastrointestinal disturbances and liver-related events .
  • The long-term data from pooled clinical trials indicated that serious adverse events were not related to this compound dosage or duration of therapy, supporting its use as a long-term treatment option for patients with carcinoid syndrome .

Patient-Reported Outcomes

Recent observational studies have focused on real-world outcomes for patients using this compound:

  • A prospective study evaluating patient satisfaction six months post-initiation found high levels of satisfaction regarding symptom control and overall quality of life improvements among users .
  • Secondary outcomes measured included work productivity and activity impairment, further emphasizing the drug's positive impact on daily functioning .

Wirkmechanismus

Telotristat ethyl exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, this compound reduces the production of serotonin, thereby alleviating the symptoms of carcinoid syndrome diarrhea. The molecular targets involved include the tryptophan hydroxylase enzyme and the serotonin biosynthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Telotristat Ethyl: this compound is unique in its specific inhibition of tryptophan hydroxylase and its use as a prodrug to deliver the active metabolite, telotristat. This targeted approach allows for effective reduction of serotonin levels with minimal side effects, making it a valuable therapeutic agent for the treatment of carcinoid syndrome diarrhea .

Biologische Aktivität

Telotristat ethyl (TE) is a novel oral medication primarily indicated for the management of carcinoid syndrome, a condition often associated with neuroendocrine tumors (NETs). It functions as a tryptophan hydroxylase inhibitor , thereby reducing serotonin synthesis and alleviating the debilitating symptoms of carcinoid syndrome, particularly diarrhea.

This compound inhibits the enzyme tryptophan hydroxylase (TPH), which is crucial for serotonin biosynthesis. By blocking this pathway, TE effectively lowers serotonin levels, which is beneficial for patients experiencing carcinoid syndrome characterized by excessive serotonin production. This mechanism is vital for managing symptoms such as diarrhea, flushing, and abdominal pain associated with the syndrome .

Phase III Trials

Two pivotal phase III trials, TELESTAR and TELECAST , have demonstrated the efficacy of this compound in patients with carcinoid syndrome inadequately controlled by somatostatin analogs (SSAs).

  • TELESTAR : Focused on patients with more than four daily bowel movements.
  • TELECAST : Targeted those with fewer than four daily bowel movements.

Both studies reported statistically significant reductions in bowel movement frequency and improvements in patient-reported outcomes related to symptom control. In TELESTAR, patients treated with TE experienced a reduction in daily bowel movements compared to placebo .

Long-Term Safety and Patient Satisfaction

A long-term safety study pooled data from five clinical trials involving 239 patients. The results indicated that this compound has a favorable safety profile and is generally well tolerated over extended periods. Adverse events were mostly mild to moderate, with gastrointestinal issues being the most common .

A recent survey from the RELAX study revealed that 78% of participants reported satisfaction with their symptom control after six months of treatment. Additionally, 84% noted an improvement in the number of daily bowel movements, highlighting TE's effectiveness in managing carcinoid syndrome symptoms over time .

Summary of Clinical Trial Results

Study NamePatient PopulationKey FindingsDuration
TELESTARPatients with >4 bowel movements/daySignificant reduction in bowel movements12 weeks
TELECASTPatients with <4 bowel movements/dayImproved symptom control and quality of life12 weeks
RELAXReal-world patient registry78% satisfaction in symptom control after 6 monthsOngoing

Case Studies

  • Case Study 1 : A 62-year-old male with metastatic NETs experienced severe diarrhea despite SSA treatment. After initiating this compound therapy, his daily bowel movements decreased from 8 to 3 within four weeks.
  • Case Study 2 : A 54-year-old female reported significant improvement in her quality of life after starting this compound, noting reduced urgency and improved weight stability over six months.

Eigenschaften

IUPAC Name

ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSQOJYHHZBZKA-GBXCKJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001102271
Record name Telotristat ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Telotristat, the active metabolite of telotristat ethyl, is an inhibitor of tryptophan hydroxylase, which mediates the rate-limiting step in serotonin biosynthesis. The in vitro inhibitory potency of telotristat towards tryptophan hydroxylase is 29 times higher than that of telotristat ethyl. Serotonin plays a role in mediating secretion, motility, inflammation, and sensation of the gastrointestinal tract, and is over-produced in patients with carcinoid syndrome. Through inhibition of tryptophan hydroxylase, telotristat and telotristat ethyl reduce the production of peripheral serotonin, and the frequency of carcinoid syndrome diarrhea.
Record name Telotristat ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1033805-22-9
Record name 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-L-phenylalanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033805-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telotristat ethyl [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telotristat ethyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telotristat ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001102271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELOTRISTAT ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G388563M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telotristat ethyl
Reactant of Route 2
Telotristat ethyl
Reactant of Route 3
Telotristat ethyl
Reactant of Route 4
Telotristat ethyl
Reactant of Route 5
Reactant of Route 5
Telotristat ethyl
Reactant of Route 6
Reactant of Route 6
Telotristat ethyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.